molecular formula C9H11NO3 B13189054 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid

2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid

Cat. No.: B13189054
M. Wt: 181.19 g/mol
InChI Key: KNNLKFXXFQAODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include refluxing the mixture with vigorous stirring and subsequent acidification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis techniques, where intermediates are not isolated but rather transformed directly into the final product. This approach enhances efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dihydropyridine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid involves its interaction with specific molecular targets. It acts as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in pharmaceuticals, where it can enhance the bioavailability of certain drugs .

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-4-carboxylic acid

Comparison: Compared to its analogs, 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-oxo-1-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

KNNLKFXXFQAODX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC=C(C1=O)C(=O)O

Origin of Product

United States

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